molecular formula C12H17BO4 B582574 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid CAS No. 1313761-97-5

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid

Cat. No. B582574
M. Wt: 236.074
InChI Key: ANXSFTGOFNZCEF-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid is a chemical compound with the molecular formula C12H17BO4 . It is used as a reagent in the synthesis of dichloroacetamide analogs displaying high anti-cancer activity. It is also used in the synthesis of organic semiconductors .


Molecular Structure Analysis

The molecular weight of 4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid is 236.08 g/mol . The IUPAC name for this compound is 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid . The InChI code is 1S/C12H17BO4/c14-13(15)10-4-6-11(7-5-10)17-9-12-3-1-2-8-16-12/h4-7,12,14-15H,1-3,8-9H2 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . . The compound should be stored in an inert atmosphere at room temperature .

Safety And Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The compound is used in the synthesis of dichloroacetamide analogs displaying high anti-cancer activity, suggesting potential applications in cancer treatment . It is also used in the synthesis of organic semiconductors, indicating potential applications in the electronics industry .

properties

IUPAC Name

[4-(oxan-2-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c14-13(15)10-4-6-11(7-5-10)17-9-12-3-1-2-8-16-12/h4-7,12,14-15H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXSFTGOFNZCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2CCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656215
Record name {4-[(Oxan-2-yl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tetrahydro-2H-pyran-2-YL)methoxyphenylboronic acid

CAS RN

1313761-97-5
Record name {4-[(Oxan-2-yl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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